6-((3-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one
Overview
Description
6-((3-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one is a chemical compound with the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol . This compound belongs to the class of morpholine derivatives, which are known for their diverse applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
The synthesis of 6-((3-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one typically involves the reaction of 3-methoxyphenol with benzyl chloride to form 3-methoxyphenyl benzyl ether. This intermediate is then reacted with morpholine-3-one under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
6-((3-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-((3-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-((3-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one involves the inhibition of selective norepinephrine reuptake. This action can affect various molecular targets and pathways, particularly those related to neurotransmitter regulation .
Comparison with Similar Compounds
Similar compounds to 6-((3-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one include:
6-(Phenyl(p-tolyloxy)methyl)morpholin-3-one: This compound has a similar structure but with a p-tolyloxy group instead of a methoxy group.
Properties
IUPAC Name |
6-[(3-methoxyphenoxy)-phenylmethyl]morpholin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-14-8-5-9-15(10-14)23-18(13-6-3-2-4-7-13)16-11-19-17(20)12-22-16/h2-10,16,18H,11-12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGOJXRKFIFRST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC(C2CNC(=O)CO2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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